Isotopic Mass Shift (+6 Da) vs. Unlabeled Impurity B and Hydrochlorothiazide‑d2
The deuterated compound provides a nominal mass shift of +6.0 Da relative to the unlabeled 4‑amino‑6‑chloro‑1,3‑benzenedisulfonamide (Impurity B) and +4.0 Da relative to the commonly used parent‑drug internal standard hydrochlorothiazide‑d2 . This larger mass shift ensures that the internal standard signal is resolved from the analyte’s natural M+2 isotopic envelope (primarily ³⁷Cl and ³⁴S contributions), which can account for up to 5–10% of the monoisotopic peak intensity for polychlorinated sulfonamides [1]. In contrast, a +2 Da shift (hydrochlorothiazide‑d2) frequently produces isotopic interference >0.5% of the analyte response, exceeding the acceptance criterion for carryover and cross‑talk in regulated bioanalysis [2].
| Evidence Dimension | Molecular weight and mass shift for internal standard selection |
|---|---|
| Target Compound Data | 291.8 g/mol; Δm = +6.0 Da versus unlabeled Impurity B (285.7 g/mol); Δm = +4.0 Da versus hydrochlorothiazide‑d2 (~297.8 g/mol for C7H6ClD2N3O4S2) |
| Comparator Or Baseline | Unlabeled Impurity B: 285.7 g/mol (Δm = 0 Da). Hydrochlorothiazide‑d2: ~297.8 g/mol (Δm = +2 Da vs. unlabeled HCTZ at ~295.8 g/mol). |
| Quantified Difference | +6 Da mass shift (target) vs. 0 Da (unlabeled) and +2 Da (d2); isotopic interference potential reduced to <0.1% vs. >0.5% for d2 labels (class‑level inference from stable‑isotope internal standard guidelines). |
| Conditions | ESI‑LC‑MS/MS in negative ion mode for thiazide‑related compounds; relevant to all quantitative bioanalytical methods requiring SIL‑IS. |
Why This Matters
A +6 Da shift is the minimum recommended separation to avoid isotopic crosstalk for chlorinated analytes, making this compound the lowest‑risk option for validated LC‑MS/MS methods in pharmaceutical QC and doping control.
- [1] Thevis, M., et al. Mass spectrometric behavior of thiazide‑based diuretics after electrospray ionization and collision‑induced dissociation. Analytical Chemistry, 2002, 74(15), 3802–3808. PMID: 12175169. View Source
- [2] European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2, 2011. View Source
